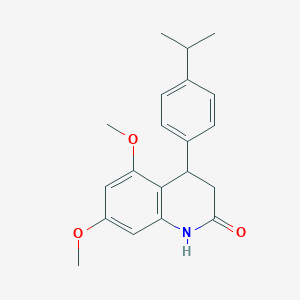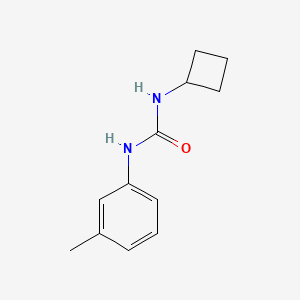
N-cyclobutyl-N'-(3-methylphenyl)urea
Descripción general
Descripción
N-cyclobutyl-N'-(3-methylphenyl)urea, also known as CB-MPU, is a chemical compound with potential applications in the field of medicinal chemistry. This compound belongs to the class of urea derivatives and has been studied for its potential as an anticancer agent.
Mecanismo De Acción
The mechanism of action of N-cyclobutyl-N'-(3-methylphenyl)urea is not fully understood. However, it is believed to inhibit the activity of the enzyme carbonic anhydrase IX (CAIX). CAIX is overexpressed in many types of cancer cells and is involved in tumor growth and metastasis. Inhibition of CAIX activity by this compound leads to a decrease in tumor growth and metastasis.
Biochemical and Physiological Effects
This compound has been shown to have a low toxicity profile and does not cause any significant adverse effects in animal models. It has been shown to be well-tolerated in vivo and has a good pharmacokinetic profile.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-cyclobutyl-N'-(3-methylphenyl)urea has several advantages for lab experiments. It is easy to synthesize and has a high yield. It has a low toxicity profile and is well-tolerated in vivo. However, this compound has some limitations for lab experiments. It is not water-soluble and requires the use of organic solvents for in vitro experiments. It also has a short half-life in vivo, which limits its efficacy as a therapeutic agent.
Direcciones Futuras
There are several future directions for further research on N-cyclobutyl-N'-(3-methylphenyl)urea. One direction is to study the mechanism of action in more detail and identify other potential targets for this compound. Another direction is to develop more water-soluble derivatives of this compound that can be used in in vitro experiments. Additionally, further studies are needed to determine the efficacy of this compound as a therapeutic agent in animal models and clinical trials.
Aplicaciones Científicas De Investigación
N-cyclobutyl-N'-(3-methylphenyl)urea has been studied extensively for its potential as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. This compound has also been studied for its potential as an anti-inflammatory agent and has shown promising results in animal models.
Propiedades
IUPAC Name |
1-cyclobutyl-3-(3-methylphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-9-4-2-7-11(8-9)14-12(15)13-10-5-3-6-10/h2,4,7-8,10H,3,5-6H2,1H3,(H2,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHGVXMZBAXLIRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NC2CCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


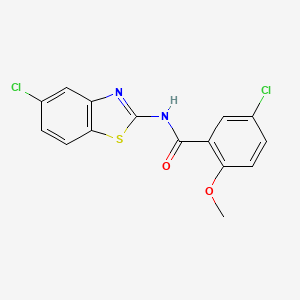
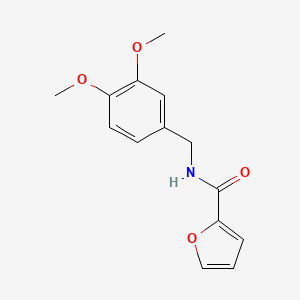
![6-chloro-1'-propyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one](/img/structure/B4793506.png)
![3-(1,3-benzodioxol-5-yl)-6-methyl-N-[2-(4-morpholinyl)ethyl]isoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4793528.png)
![3,4,5-trimethoxy-N-(3-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4793534.png)

![N-{2-[(allylamino)carbonyl]phenyl}-4-chloro-3-{[(2,3-dimethylphenyl)amino]sulfonyl}benzamide](/img/structure/B4793546.png)
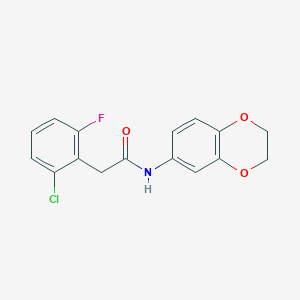
![2-({4-[(2,5-dimethylphenyl)sulfonyl]-1-piperazinyl}carbonyl)cyclohexanecarboxylic acid](/img/structure/B4793560.png)
![2-[(5-ethoxy-1H-benzimidazol-2-yl)thio]-1-(2-naphthyl)ethanone](/img/structure/B4793572.png)
![5-[(1-benzyl-1H-indol-3-yl)methylene]-1-(2,5-dimethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4793573.png)
![2-[(3-cyano-2-pyridinyl)thio]-N-(4-fluorophenyl)acetamide](/img/structure/B4793591.png)
![2,3-dimethyl-5-oxo-N-(tetrahydro-2-furanylmethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4793610.png)
